[3,3'-Bipyridine]-4,5-diamine
Description
[3,3'-Bipyridine]-4,5-diamine is a heteroaromatic compound featuring two pyridine rings connected at their 3-positions, with amino (-NH₂) substituents at the 4- and 5-positions of the bipyridine scaffold. This structural motif confers unique electronic and coordination properties, making it valuable in supramolecular chemistry, nonlinear optics (NLO), and metal-organic frameworks (MOFs). The electron-rich amino groups enhance its ability to participate in hydrogen bonding and act as a ligand for transition metals, distinguishing it from simpler bipyridine derivatives .
Properties
Molecular Formula |
C10H10N4 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-pyridin-3-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C10H10N4/c11-9-6-14-5-8(10(9)12)7-2-1-3-13-4-7/h1-6H,11H2,(H2,12,14) |
InChI Key |
LQUZCVBCCMQCRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bipyridine-4,5-diamine typically involves the coupling of pyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine, which has been shown to produce 3,3’-bipyridine and related compounds in good yields . Another approach involves the Schiff base reaction, where 2,2’-bipyridine-5,5’-diamine is reacted with aldehydes under solvothermal conditions to form the desired product .
Industrial Production Methods: Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are favored for their efficiency and scalability, allowing for the large-scale production of bipyridine compounds.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Bipyridine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridinium salts, which are useful in redox applications.
Reduction: Reduction reactions can convert bipyridinium salts back to the parent bipyridine compound.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridine compounds.
Scientific Research Applications
3,3’-Bipyridine-4,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-Bipyridine-4,5-diamine largely depends on its ability to coordinate with metal ions. This coordination can influence various molecular pathways, including:
Comparison with Similar Compounds
Research Findings and Data
Optical and Electronic Properties
- NLO Performance: Symmetric 3,3'-bipyridine derivatives with donor-acceptor substituents exhibit χ³ values up to 10⁻¹² esu, but this compound’s non-resonant design may offer lower absorption losses at infrared wavelengths .
- Luminescence: Distyryl-3,3'-bipyridine derivatives show tunable photoluminescence, suggesting that amino-substituted variants like this compound could emit in visible spectra with quantum yields dependent on substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
